- Bioactivity study of thiophene and pyrazole containing heterocycles, Oriental Journal of Chemistry, 2021, 37(4), 891-899

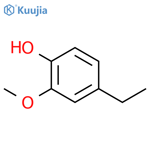

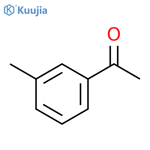

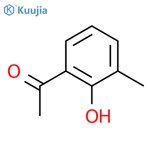

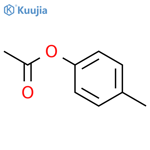

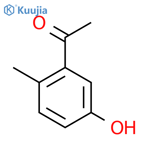

Cas no 1450-72-2 (2'-Hydroxy-5'-methylacetophenone)

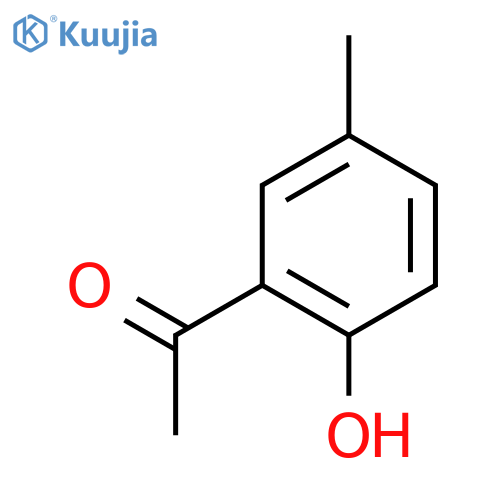

1450-72-2 structure

Produktname:2'-Hydroxy-5'-methylacetophenone

2'-Hydroxy-5'-methylacetophenone Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1-(2-Hydroxy-5-methylphenyl)ethanone

- 1-(2-hydroxy-5-methylphenyl)-ethanon

- 1-Hydroxy-2-acetyl-4-methylbenzene

- 2’-Hydroxy-5’-methylacetophenon

- 5’-Methyl-2’-hydroxyacetophenone

- Acetophenone, 2'-hydroxy-5'-methyl-

- Acetophenone,2’-hydroxy-5’-methyl- Ethanone,1-(2-hydroxy-5-methylphenyl)- o-Acetyl-p-cresol

- 1-(2-HYDROXY-5-METHYLPHENYL)ETHAN-1-ONE 1-(2-HYDROXY-5-METHYLPHENYL)ETHANONE

- 1-(2-HYDROXY-5-METHYLPHENYL)-1-ETHANONE

- 2-ACETYL-4-METHYLPHENOL

- 2-HYDROXY-5-METHYLACETOPHENONE

- AURORA 16683

- ASISCHEM D38759

- TIMTEC-BB SBB005399

- 1-(2-hydtoxy-5-methylphenyl)etnanone

- 2'-Hydroxy-5'-methylacetophenone

- 2′-Hydroxy-5′-methylacetophenone

- 1-(2-HYDROXY-5-METHYLPHENYL)ETHAN-1-ONE

- Ethanone, 1-(2-hydroxy-5-methylphenyl)-

- 5-methyl-2-hydroxyacetophenone

- o-Acetyl-p-cresol

- EOS-61730

- OTAVA-BB BB7013941401

- 1-(2-Hydroxy-5-methyl-phenyl)-ethanone

- YNPDFBFVMJNGKZ-UHFFFAOYSA-N

- 11661U1ZEN

- Ethanone,1-(2-hydroxy-5-methylphenyl)-

- 2 -Hydroxy-5 -methylacetophenone

- 1-acetyl-2-hydrox

- DTXSID9061702

- Q27251292

- BP-12459

- SCHEMBL471440

- FEMA NO. 4594

- AKOS000266093

- 5'-METHYL-2'-HYDROXYACETOPHENONE

- Z85923114

- 1450-72-2

- NSC 26458

- NSC-26458

- J-008048

- 2 inverted exclamation mark -Hydroxy-5 inverted exclamation mark -methylacetophenone

- 1-(2-Hydroxy-5-methylphenyl)ethanone, 9CI

- MFCD00002380

- NCIOpen2_000252

- NSC26458

- 2-Hydroxy-5-methyl acetophenone

- HY-W100681

- NSC63363

- SDCCGMLS-0065880.P001

- SY048474

- FT-0612556

- NSC 63363

- CHEMBL4444601

- InChI=1/C9H10O2/c1-6-3-4-9(11)8(5-6)7(2)10/h3-5,11H,1-2H

- UNII-11661U1ZEN

- NS00021663

- NSC-63363

- 1-(2-Hydroxy-5-methylphenyl)ethanone #

- CS-0153323

- PD171706

- H0790

- 2'-Hydroxy-5'-methylacetophenone, 98%

- Methyl 6-hydroxy-m-tolyl ketone

- 5D-073

- 2'-hydroxy-5'-methyl-acetophenone

- 1-(2-Hydroxy-5-methylphenyl)-Ethanone

- EN300-18588

- EINECS 215-915-2

- 2-Acetyl-p-cresol

- CHEBI:179659

- DB-011374

- ALBB-019497

- STK727255

-

- MDL: MFCD00002380

- Inchi: 1S/C9H10O2/c1-6-3-4-9(11)8(5-6)7(2)10/h3-5,11H,1-2H3

- InChI-Schlüssel: YNPDFBFVMJNGKZ-UHFFFAOYSA-N

- Lächelt: O([H])C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1C(C([H])([H])[H])=O

- BRN: 1364840

Berechnete Eigenschaften

- Genaue Masse: 150.06800

- Monoisotopenmasse: 150.06808

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 11

- Anzahl drehbarer Bindungen: 1

- Komplexität: 154

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Oberflächenladung: 0

- Tautomerzahl: 9

- Topologische Polaroberfläche: 37.3

- XLogP3: 2.3

Experimentelle Eigenschaften

- Farbe/Form: Gelbe Kristalle.

- Dichte: 1.079

- Schmelzpunkt: 45.0 to 49.0 deg-C

- Siedepunkt: 112-114 °C/12 mmHg

- Flammpunkt: Fahrenheit: 235.4° f

Celsius: 113° c - Brechungsindex: 1.5369 (estimate)

- Wasserteilungskoeffizient: Unlöslich in Wasser.

- PSA: 37.30000

- LogP: 1.90320

- Löslichkeit: Nicht bestimmt

- FEMA: 4594 | 2-HYDROXY-5-METHYLACETOPHENONE

2'-Hydroxy-5'-methylacetophenone Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H315-H319

- Warnhinweis: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Code der Gefahrenkategorie: 36/37/38

- Sicherheitshinweise: S26-S37/39

-

Identifizierung gefährlicher Stoffe:

- Lagerzustand:Store at room temperature

- Risikophrasen:R36/37/38

- TSCA:Yes

- Sicherheitsbegriff:S26;S37/39

2'-Hydroxy-5'-methylacetophenone Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | 5D-073-100G |

1-(2-hydroxy-5-methylphenyl)-1-ethanone |

1450-72-2 | >95% | 100g |

£101.00 | 2025-02-09 | |

| Enamine | EN300-18588-0.1g |

1-(2-hydroxy-5-methylphenyl)ethan-1-one |

1450-72-2 | 95% | 0.1g |

$19.0 | 2023-09-18 | |

| Enamine | EN300-18588-0.25g |

1-(2-hydroxy-5-methylphenyl)ethan-1-one |

1450-72-2 | 95% | 0.25g |

$19.0 | 2023-09-18 | |

| Enamine | EN300-18588-100.0g |

1-(2-hydroxy-5-methylphenyl)ethan-1-one |

1450-72-2 | 95% | 100.0g |

$382.0 | 2023-02-08 | |

| eNovation Chemicals LLC | D555318-100g |

1-(2-Hydroxy-5-Methylphenyl)ethanone |

1450-72-2 | 97% | 100g |

$500 | 2024-05-24 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD18382-10g |

1-(2-Hydroxy-5-methylphenyl)ethanone |

1450-72-2 | 98% | 10g |

¥185.0 | 2022-03-01 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | H37601-10G |

2'-Hydroxy-5'-methylacetophenone |

1450-72-2 | 10g |

¥383.35 | 2023-11-05 | ||

| Apollo Scientific | OR1126-100g |

2'-Hydroxy-5'-methylacetophenone |

1450-72-2 | 97% | 100g |

£210.00 | 2025-02-19 | |

| AstaTech | 62590-100/G |

O-ACETYL-P-CRESOL |

1450-72-2 | 97% | 100g |

$345 | 2023-09-16 | |

| TRC | H505220-500mg |

1-(2-Hydroxy-5-methylphenyl)ethanone |

1450-72-2 | 500mg |

$ 69.00 | 2023-09-07 |

2'-Hydroxy-5'-methylacetophenone Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1

2.1R:AlCl3

2.1R:AlCl3

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.13 h, reflux

2.1R:AlCl3, 8 h, 110°C

2.1R:AlCl3, 8 h, 110°C

Referenz

- Synthesis of 4-methoxy-1,3-benzenediolylhydrazones and evaluation of their anti-platelet aggregation activity, Iranian Journal of Pharmaceutical Research, 2019, 18(4), 1803-1815

Synthetic Routes 3

Reaktionsbedingungen

1.1

Referenz

- A convenient and efficient synthesis of 2-thio-5-hydroxy-5H-[1]benzopyrano[4,3-d]pyrimidines via ultrasonic irradiation compared with conventional method, Current Research in Green and Sustainable Chemistry, 2022, 5, 100282

Synthetic Routes 4

Reaktionsbedingungen

1.1C:Si(OEt)4, C:7699-43-6, S:108-29-2, 15 min, rt → 250°C; 5 h, 250°C; 5 min, cooled

1.2S:H2O, 10 min, cooled

1.2S:H2O, 10 min, cooled

Referenz

- Enhanced Acid-Catalyzed Lignin Depolymerization in a Continuous Reactor with Stable Activity, ACS Sustainable Chemistry & Engineering, 2020, 8(10), 4096-4106

Synthetic Routes 5

Reaktionsbedingungen

1.1R:C5H5N, S:CH2Cl2, 0°C → rt; 5 h, rt

2.1R:AlCl3, 0°C → 120°C; 5 h, 120°C

2.1R:AlCl3, 0°C → 120°C; 5 h, 120°C

Referenz

- Synthesis and anti-inflammatory activity of 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates, Bioorganic & Medicinal Chemistry Letters, 2020, 30(16), 127341

Synthetic Routes 6

Reaktionsbedingungen

1.1S:Ac2O

2.1R:AlCl3

2.1R:AlCl3

Referenz

- Synthesis, characterization and biological activities of pyrazole based heterocycles, Asian Journal of Chemistry, 2022, 34(3), 583-590

Synthetic Routes 7

Reaktionsbedingungen

1.1

2.1R:AlCl3, 45 min, 120°C

2.1R:AlCl3, 45 min, 120°C

Referenz

- Synthesis of some novel chalcones derived from P-cresol and aromatic aldehydes, European Journal of Biomedical and Pharmaceutical Sciences, 2018, 5(6), 1-2

Synthetic Routes 8

Reaktionsbedingungen

1.190°C

2.1C:AlCl3, 5 h, 120°C; cooled

2.2R:NH4Cl, neutralized

2.1C:AlCl3, 5 h, 120°C; cooled

2.2R:NH4Cl, neutralized

Referenz

- Novel p-Functionalized Chromen-4-on-3-yl Chalcones Bearing Astonishing Boronic Acid Moiety as MDM2 Inhibitor: Synthesis, Cytotoxic Evaluation and Simulation Studies, Medicinal Chemistry (Sharjah, 2020, 16(2), 212-228

Synthetic Routes 9

Synthetic Routes 10

Reaktionsbedingungen

1.1S:PhMe, 6 h, 423K

Referenz

- Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts, Catalysis Science & Technology, 2020, 10(13), 4282-4292

Synthetic Routes 11

Synthetic Routes 12

Reaktionsbedingungen

1.1R:C5H5N

2.1R:AlCl3, heated

2.1R:AlCl3, heated

Referenz

- Synthesis, characterization and antibacterial activity of nanocrystalline Ni(II)-6-methyl-4-oxo-4H-chromene-3-carbaldehyde complex, Asian Journal of Chemistry, 2017, 29(1), 119-123

Synthetic Routes 13

Reaktionsbedingungen

1.1

2.1R:AlCl3

2.1R:AlCl3

Referenz

- Synthesis, characterisation and antimicrobial screening of some new thiazolyl chromones and pyrazoles, Indian Journal of Chemistry, 2019, 58B(8), 916-920

Synthetic Routes 14

Reaktionsbedingungen

1.1R:C5H5N, S:CH2Cl2, 0°C → rt; 3 h, rt

2.1R:NaHCO3, C:AlCl3, S:H2O, S:PhCl, 0°C; 0°C → 100°C; overnight, 100°C; 100°C → rt

2.2R:HCl, S:H2O, S:CH2Cl2, 0°C

2.1R:NaHCO3, C:AlCl3, S:H2O, S:PhCl, 0°C; 0°C → 100°C; overnight, 100°C; 100°C → rt

2.2R:HCl, S:H2O, S:CH2Cl2, 0°C

Referenz

- NIS/TBHP Induced Regioselective Selenation of (Hetero)Arenes via Direct C-H Functionalization, ChemCatChem, 2018, 10(23), 5397-5401

2'-Hydroxy-5'-methylacetophenone Raw materials

2'-Hydroxy-5'-methylacetophenone Preparation Products

- 4-Ethylguaiacol (2785-89-9)

- 2'-Hydroxy-5'-methylacetophenone (1450-72-2)

- 3,4-Dimethoxyphenol (2033-89-8)

- 2-Phenoxyethyl isobutyrate (103-60-6)

- Benzenemethanol, a,a-dimethyl-, 1-acetate (3425-72-7)

- 1-(5-hydroxy-2-methylphenyl)ethanone (40180-70-9)

- 2-Methoxy-4-methylphenol (93-51-6)

- Guaiacol (90-05-1)

- 2-Acetyl-6-methylphenol (699-91-2)

- 2,6-Dimethoxyphenol (91-10-1)

2'-Hydroxy-5'-methylacetophenone Verwandte Literatur

-

1. Acylation and esterification of the aryloxide ligand in [AIMe(dbmp)2]. Crystal structures of [AIMe(dbmp)-(bhmap)], Hbhmap and OC(dbmp)But(Hdbmp = 2,6-di-tert-butyl-4-methylphenol, Hbhmap = 3-tert-butyl-2-hydroxy-5-methylacetophenone)Michael B. Power,Simon G. Bott,Elizabeth J. Bishop,Kelli D. Tierce,Jerry L. Atwood,Andrew R. Barron J. Chem. Soc. Dalton Trans. 1991 241

-

Nicolai A. Aksenov,Alexander V. Aksenov,Oleg N. Nadein,Dmitrii A. Aksenov,Alexander N. Smirnov,Michael Rubin RSC Adv. 2015 5 71620

-

Nirmalendu Biswas,Sachinath Bera,Nayim Sepay,Amrita Pal,Tanmoy Halder,Sudipta Ray,Swarnali Acharyya,Anup Kumar Biswas,Michael G. B. Drew,Tapas Ghosh New J. Chem. 2020 44 3700

-

Chi-Tien Chen,Zi-Ling Lai RSC Adv. 2022 12 28052

1450-72-2 (2'-Hydroxy-5'-methylacetophenone) Verwandte Produkte

- 490-78-8(2',5'-Dihydroxyacetophenone)

- 699-83-2(2',6'-Dihydroxyacetophenone)

- 89-84-9(2',4'-Dihydroxyacetophenone)

- 6921-64-8(1-(2-Hydroxy-4-methylphenyl)ethanone)

- 610-99-1(2'-Hydroxypropiophenone)

- 876-02-8(4'-Hydroxy-3'-methylacetophenone)

- 1470-79-7(2,4,4'-Trihydroxybenzophenone)

- 117-99-7(2-Hydroxyphenone)

- 1634-34-0(p-Orcacetophenone)

- 131-56-6(2,4-Dihydroxybenzophenone)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:1450-72-2)2'-Hydroxy-5'-methylacetophenone

Reinheit:99%/99%

Menge:500g/100g

Preis ($):887.0/207.0